ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 4-ethoxybenzoyl chloride with a suitable amine, followed by cyclization and further functionalization to introduce the triazatricyclo structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar core structure but differs in the substituents and functional groups, leading to different chemical and biological properties.
7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: Another compound with a triazatricyclo core, but with different substituents, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H26N4O5/c1-4-14-30-22-19(25(32)29-15-8-7-9-21(29)27-22)16-20(26(33)35-6-3)23(30)28-24(31)17-10-12-18(13-11-17)34-5-2/h7-13,15-16H,4-6,14H2,1-3H3 |
InChI Key |
FWVIJSYAAZVGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)OCC)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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